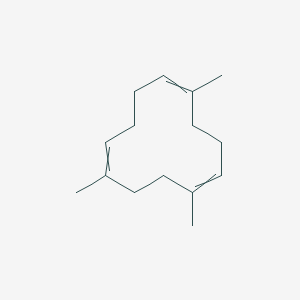
1,5,9-Cyclododecatriene, 1,5,10-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- is an organic compound with a unique structure consisting of a twelve-membered ring with three double bonds and three methyl groups. This compound is a derivative of 1,5,9-cyclododecatriene, which is known for its applications in the production of specialty chemicals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be synthesized through the cyclotrimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of 1,5,9-cyclododecatriene involves the trimerization of butadiene using a mixture of titanium tetrachloride and an organoaluminum co-catalyst . This process has been optimized over the years to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of the compound can lead to the formation of cyclododecane.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Reagents such as halogens and organometallic compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Cyclododecanone and other oxygenated derivatives.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatriene derivatives depending on the reagents used.
Scientific Research Applications
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, such as macrocyclic musks and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5,9-cyclododecatriene, 1,5,10-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be compared with other similar compounds, such as:
1,5,9-Cyclododecatriene: The parent compound, which lacks the methyl groups and has different reactivity and applications.
Cyclododecane: A fully hydrogenated derivative with different physical and chemical properties.
Cyclododecanone: An oxidized derivative used in the production of various chemicals.
Properties
CAS No. |
21115-77-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5Z,9Z)-1,5,10-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-5-8-14(2)11-12-15(3)10-6-9-13/h7-8,10H,4-6,9,11-12H2,1-3H3/b13-7-,14-8-,15-10- |
InChI Key |
DRDYICOUDVAVGE-MSKXPCFJSA-N |
SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
Isomeric SMILES |
C/C/1=C/CC/C=C(\CC/C(=C\CC1)/C)/C |
Canonical SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
Key on ui other cas no. |
21115-77-5 |
physical_description |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


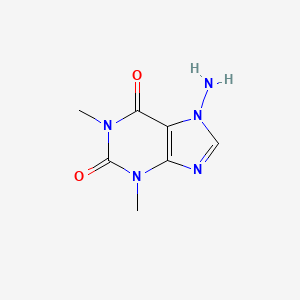
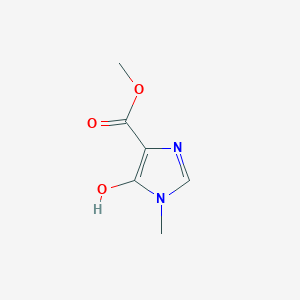

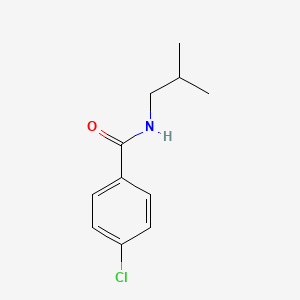

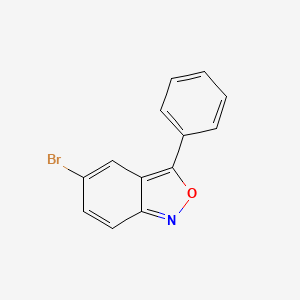
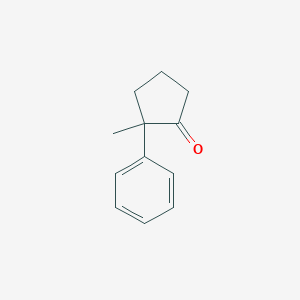
![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)
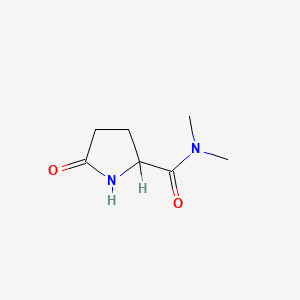
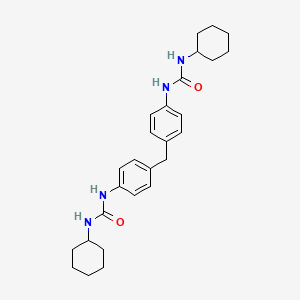
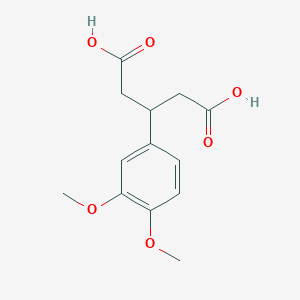
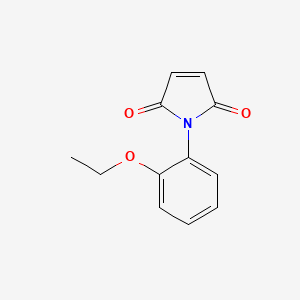
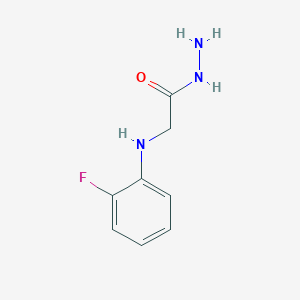
![N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B1620252.png)
